5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions:
Condensation reactions: The final step often involves the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or chlorobenzyl groups.
Reduction: Reduction reactions can occur at the carbonyl or imine groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.
Material Science: These compounds can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Antimicrobial agents: Pyrazole derivatives have shown potential as antibacterial and antifungal agents.
Anti-inflammatory drugs: Some compounds in this class exhibit anti-inflammatory properties.
Cancer research: Certain pyrazole derivatives are being studied for their anticancer activities.
Industry
Agriculture: These compounds can be used in the development of pesticides and herbicides.
Pharmaceuticals: They are key intermediates in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate .
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide: .
Uniqueness
The uniqueness of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide lies in its specific substitution pattern and the presence of both chlorobenzyl and methoxybenzylidene groups, which may confer unique biological activities and chemical reactivity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
634897-36-2 |
---|---|
Molecular Formula |
C25H21ClN4O3 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-24-9-5-3-6-18(24)15-27-30-25(31)23-14-22(28-29-23)17-10-12-20(13-11-17)33-16-19-7-2-4-8-21(19)26/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
BNVAKVNFRFHUOV-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.